molecular formula C12H12N2O3 B2880518 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide CAS No. 312748-29-1

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide

Cat. No. B2880518
CAS RN: 312748-29-1
M. Wt: 232.239
InChI Key: AZYRDGZLORNHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-chromene is an important class of heterocyclic compounds with versatile biological profiles . They have a simple structure and mild adverse effects . Compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds have been synthesized and studied for their potential therapeutic applications .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs . These compounds are often synthesized by Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of 2H-chromene compounds depends on the arrangement of carbon and other atoms in the molecule . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Chemical Reactions Analysis

The chemical reactivity of 2H-chromene compounds can be analyzed using various techniques . The reactions of these compounds often involve condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various tools . These properties include molecular weight, theoretical pI, hydrophobicity, and others .

Scientific Research Applications

Eco-friendly Synthesis Approaches

Research by Proença and Costa (2008) highlighted a green chemistry approach for synthesizing 2-imino-2H-chromene-3-carboxamides, including compounds similar to 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide. They demonstrated an efficient synthesis route using aqueous sodium carbonate, emphasizing the importance of eco-friendly methods in the preparation of such compounds (Proença & Costa, 2008).

Synthesis and Bioactivity

A study by Gyuris et al. (2011) developed a one-pot domino synthesis technique for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives starting from 2-imino-2H-chromene-3-carboxamides. This innovative method yielded compounds with up to 92% efficiency and showcased the potential for multicomponent reactions in creating bioactive chromene derivatives (Gyuris et al., 2011).

Novel Synthetic Pathways and Intermediates

Fattahi et al. (2018) explored the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate, identifying new tricyclic compounds and intermediates. Their work contributes to understanding the synthetic pathways and potential applications of chromene derivatives in pharmaceutical chemistry (Fattahi et al., 2018).

Antimicrobial Activity

Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and evaluated their antimicrobial properties. Some compounds exhibited significant antimicrobial activity, indicating the potential of 2-imino-2H-chromene-3-carboxamides in developing new antimicrobial agents (Ukhov et al., 2021).

Fluorescent Probes and Chemosensors

Bekhradnia et al. (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives, including a fluorescent probe for Cu(2+) ions. This research demonstrates the utility of chromene derivatives as selective fluorescent chemosensors in environmental and analytical chemistry (Bekhradnia et al., 2016).

Mechanism of Action

The mechanism of action of 2H-chromene compounds often involves the inhibition of certain enzymes or proteins . For example, the inhibition of AKR 1 B 10 has been recognized as a potential therapeutic approach to the treatment of various types of cancers .

Safety and Hazards

The safety and hazards of a compound can be analyzed based on its chemical structure and properties . It’s important to note that the safety and hazards can vary depending on the specific compound and its usage .

properties

IUPAC Name

2-imino-6-methoxy-N-methylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYRDGZLORNHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.